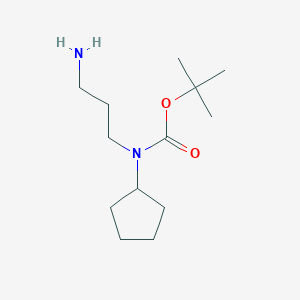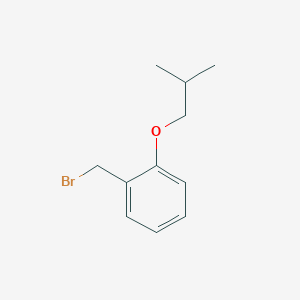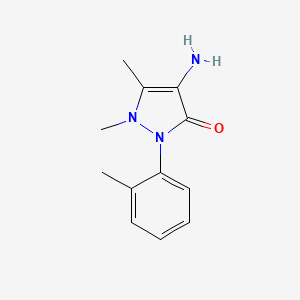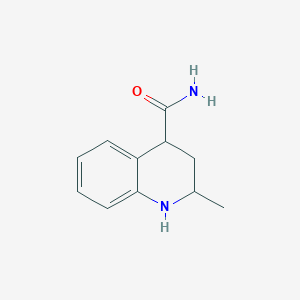![molecular formula C13H17IN6O B6144168 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide CAS No. 1231953-89-1](/img/structure/B6144168.png)
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, or 3MPI, is a heterocyclic compound that has a wide range of scientific applications. It has been studied extensively in the fields of organic chemistry, materials science, and biochemistry. 3MPI is a versatile compound, with a wide range of applications, from drug development to nanomaterials.
Aplicaciones Científicas De Investigación
3MPI has been used in a variety of scientific research applications, including drug development, materials science, and biochemistry. In drug development, 3MPI has been used to create novel compounds with potential therapeutic applications. In materials science, 3MPI has been used to create nanomaterials with unique properties. In biochemistry, 3MPI has been used to study the mechanism of action of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3MPI is not fully understood, but it is believed to act as a catalyst in some biochemical reactions. It has been shown to interact with various proteins and enzymes, and it has been suggested that it may bind to certain receptors in the body and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MPI are not fully understood, but it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 3MPI has been shown to inhibit the growth of certain bacteria and fungi. It has also been suggested that 3MPI may have an effect on the regulation of blood pressure and the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3MPI in laboratory experiments is that it is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and it has been used in a variety of scientific research applications. However, there are some limitations to using 3MPI in laboratory experiments. It is not stable in the presence of light or air, and it is also not soluble in water.
Direcciones Futuras
There are a number of potential future directions for research involving 3MPI. These include further exploration of its mechanism of action and its potential therapeutic applications, as well as the development of more efficient synthesis methods and the use of 3MPI in the synthesis of novel materials. In addition, further research is needed to determine the biochemical and physiological effects of 3MPI and its potential toxicity. Finally, further research is needed to better understand the potential applications of 3MPI in drug development and nanomaterials.
Métodos De Síntesis
3MPI can be synthesized by a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most commonly used method is microwave-assisted synthesis, which involves the reaction of a pyrimidine-2-ylpiperazine-1-carbonyl chloride with 3-methyl-1H-imidazol-3-ium iodide in the presence of a microwave. The reaction results in the formation of 3MPI in a single step.
Propiedades
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O.HI/c1-16-5-6-19(11-16)13(20)18-9-7-17(8-10-18)12-14-3-2-4-15-12;/h2-6,11H,7-10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHNNSKYPSRQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)


![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)



![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)



